4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine
Description
The exact mass of the compound this compound is 242.12799447 g/mol and the complexity rating of the compound is 253. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-pyrimidin-4-ylpiperazin-1-yl)pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6/c1-2-14-10-16-11(1)17-5-7-18(8-6-17)12-9-13-3-4-15-12/h1-4,9-10H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNGMJCKBFHWOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC=C2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Preclinical Investigations of Biological Activities and Pharmacological Potential
Enzymatic and Receptor Target Profiling
No publicly accessible studies have characterized the enzymatic and receptor target profile of 4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine.
Research specifically investigating the kinase enzyme inhibition of this compound has not been identified. While related compounds containing pyrazine (B50134) or pyrimidine (B1678525) moieties have been explored as kinase inhibitors, data for this particular molecule is absent.
Kinase Enzyme Inhibition Studies
Biochemical Characterization of Inhibitory MechanismsWithout identification of kinase targets, no biochemical characterization of inhibitory mechanisms for this compound has been reported.
There is no available scientific literature detailing the modulatory effects of this compound on Dipeptidyl Peptidase IV (DPP-IV).
Dipeptidyl Peptidase IV (DPP-IV) Modulatory Research
In Vitro Enzyme Activity Assays and Potency DeterminationNo in vitro enzyme activity assays or potency determinations for this compound with respect to DPP-IV have been published.
Specific studies on the Monoamine Oxidase (MAO) inhibition pathways of this compound are not present in the current body of scientific research. While derivatives of (pyrimidin-2-yl)piperazine have been investigated for MAO-A inhibitory activity, this data does not directly apply to the subject compound.
G Protein-Coupled Receptor (GPCR) Interactions3.1.6.1. Ligand-Receptor Binding and Signal Transduction Assays (e.g., GPR119, Muscarinic Receptors)No research findings were located that describe the ligand-receptor binding profile or signal transduction effects of this compound on GPR119, muscarinic receptors, or other G protein-coupled receptors.
Antimicrobial Efficacy Assessments in Research Models
The pyrimidine-piperazine scaffold is a recurring motif in compounds investigated for their antimicrobial properties. Researchers have explored its efficacy against a wide range of pathogenic bacteria and fungi, demonstrating the broad-spectrum potential of this chemical class.
Derivatives incorporating the pyrimidine and piperazine (B1678402) rings have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies on various substituted pyrimidine-piperazine analogs have revealed that the nature and position of substituents on both rings play a crucial role in determining the antibacterial potency and spectrum.
For instance, a series of 4-substituted-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines and 4-substituted-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidines showed good antibacterial activity at a concentration of 40µg/ml. nih.gov Similarly, other research has highlighted the efficacy of novel sulfonamides containing a pyrimidine-piperazine structure, with some compounds exhibiting significant activity against various microbial strains. researchgate.net
The mechanism of action is often linked to the inhibition of essential bacterial enzymes. For example, molecular docking studies on some disubstituted piperazines have suggested that they may act by inhibiting E. coli MurB, an enzyme crucial for peptidoglycan biosynthesis. nih.gov
Table 1: Antibacterial Activity of Selected Pyrimidine-Piperazine Analogs
| Compound Class | Test Organism | Activity/Measurement | Reference |
|---|---|---|---|
| Thiophene-substituted pyrimidine-piperazines | Various bacteria | Good activity at 40µg/ml | nih.gov |
| Disubstituted piperazines | Listeria monocytogenes | Potent activity | nih.gov |
| Disubstituted piperazines | Methicillin-resistant S. aureus (MRSA) | More potent than ampicillin | nih.gov |
This table is interactive. Click on the headers to sort the data.
The antifungal potential of pyrimidine-piperazine derivatives has also been a subject of extensive research. These compounds have been evaluated against a variety of fungal pathogens, including species of Candida and Aspergillus, which are common causes of opportunistic infections in immunocompromised individuals.
In one study, several thiophene-substituted pyrimidine-piperazine derivatives demonstrated significant antifungal activity at a 40 µg/ml concentration when compared with standard drugs. nih.govresearchgate.net The structural features influencing antifungal efficacy often overlap with those for antibacterial activity, though specific substitutions can favor one over the other. For example, research on disubstituted piperazines revealed that certain compounds exhibited potent activity against Trichoderma viride while being less effective against Aspergillus fumigatus. nih.gov The proposed mechanism for some of these compounds involves the inhibition of fungal enzymes like CYP51 (lanosterol 14α-demethylase) and dihydrofolate reductase. nih.gov
Table 2: Antifungal Activity of Selected Pyrimidine-Piperazine Analogs
| Compound Class | Test Organism | Activity/Measurement | Reference |
|---|---|---|---|
| Thiophene-substituted pyrimidine-piperazines | Various fungi | Significant activity at 40 µg/ml | nih.govresearchgate.net |
| Disubstituted piperazines | Trichoderma viride | Most sensitive fungus tested | nih.gov |
| Disubstituted piperazines | Aspergillus fumigatus | Most resistant fungus tested | nih.gov |
This table is interactive. Click on the headers to sort the data.
While direct studies on this compound against protozoan pathogens are limited, research on structurally related compounds highlights the potential of the pyrimidine scaffold in antiparasitic drug discovery. The pyrimidine ring is a key component of many biologically active molecules, and its derivatives have been explored for activity against various parasites.
For example, a study on pyrimido[1,2-a]benzimidazoles identified a derivative with high activity and selectivity against Toxoplasma gondii. mdpi.com Although not the specific focus of this article, this finding underscores the potential of pyrimidine-based compounds in targeting parasitic infections. The development of pyrimidine-piperazine derivatives could offer a promising avenue for identifying new lead compounds against neglected tropical diseases like Chagas disease, caused by Trypanosoma cruzi, and malaria, caused by Plasmodium falciparum.
Antineoplastic and Anticancer Research Applications
The pyrimidine-piperazine core has been extensively utilized in the design of novel anticancer agents. The versatility of this scaffold allows for modifications that can target various hallmarks of cancer, including uncontrolled cell proliferation and evasion of apoptosis.
Numerous studies have reported the potent cytotoxic effects of pyrimidine-piperazine derivatives against a diverse panel of human cancer cell lines. The antiproliferative activity is highly dependent on the specific chemical substitutions on the core structure.
For instance, pyrazolopyrimidine derivatives have shown cytotoxic effects against liver (HepG2), breast (MCF-7), and colorectal (HCT116) cancer cell lines, with some compounds exhibiting greater potency than the standard drugs doxorubicin (B1662922) and sorafenib. researchgate.net One particular pyrazolopyrimidine, compound 6b, displayed IC50 values of 3.26 µM, 3.19 µM, and 5.01 µM against HepG2, MCF-7, and HCT116 cells, respectively. researchgate.net Another study on oxazolo[5,4-d]pyrimidine (B1261902) derivatives containing a piperazine moiety identified compounds with potent inhibitory activity against EGFR mutants, which are implicated in non-small cell lung cancer. mdpi.com Similarly, novel thiosemicarbazones featuring a piperazinyl fragment demonstrated potent and selective anti-proliferative activity, with one of the most active compounds showing an IC50 value of 0.12 µM in the HCT116 p53+/+ cell line. nih.gov
Table 3: In Vitro Cytotoxicity of Selected Pyrimidine-Piperazine Analogs
| Compound Class | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Pyrazolopyrimidine (Compound 6b) | HepG2 (Liver) | 3.26 | researchgate.net |
| Pyrazolopyrimidine (Compound 6b) | MCF-7 (Breast) | 3.19 | researchgate.net |
| Pyrazolopyrimidine (Compound 6b) | HCT116 (Colorectal) | 5.01 | researchgate.net |
| Piperazinyl-thiosemicarbazone (Compound L3) | HCT116 p53+/+ (Colorectal) | 0.12 | nih.gov |
This table is interactive. Click on the headers to sort the data.
Beyond simple cytotoxicity, researchers have delved into the molecular mechanisms by which pyrimidine-piperazine derivatives exert their anticancer effects. A significant body of evidence points towards the ability of these compounds to interfere with the cell cycle and induce programmed cell death (apoptosis).
Several studies have shown that derivatives containing this scaffold can cause cell cycle arrest, often at the G2/M phase. nih.govnih.govresearchgate.net For example, a novel 4-phenyl-N-(thieno[2,3-b]pyrazin-3-yl)piperazine-1-carboxamide derivative was found to induce G2/M arrest in a dose-dependent manner in HCT116 colorectal cancer cells. nih.gov Similarly, a ciprofloxacin (B1669076) derivative bearing a piperazinyl group also caused G2/M phase arrest in HCT116 and A549 (non-small cell lung carcinoma) cells. nih.gov
In addition to cell cycle arrest, the induction of apoptosis is a key mechanism for the anticancer activity of these compounds. The apoptotic effect of a ciprofloxacin-piperazine derivative was confirmed through flow cytometry and was associated with the overexpression of pro-apoptotic proteins like p53 and Bax, and the decreased expression of the anti-apoptotic protein bcl2. nih.gov Other research on piperazinyl-thiosemicarbazone analogs also detected apoptosis, noting that the specific pathway was dependent on the genetic profile of the cancer cell line. nih.gov These findings suggest that the pyrimidine-piperazine scaffold can be effectively modified to create compounds that target critical pathways controlling cell survival and proliferation.
In Vivo Efficacy Studies in Murine Xenograft Models of Cancer
No peer-reviewed studies detailing the in vivo efficacy of this compound in murine xenograft models of cancer have been identified. The assessment of a compound's ability to inhibit tumor growth and improve survival in animal models is a critical step in preclinical cancer research. However, for this specific chemical entity, such data is not present in the accessible scientific literature.
Consequently, information regarding the types of cancer models tested, tumor growth inhibition, and survival analysis for this compound cannot be provided.
Table 1: Summary of In Vivo Efficacy in Murine Xenograft Models
| Cancer Type | Model | Tumor Growth Inhibition (%) | Survival Benefit |
|---|---|---|---|
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Other Biological Activities Under Investigation
Antioxidant Activity Evaluation
There are no available studies that have specifically evaluated the antioxidant activity of this compound. The capacity of a compound to neutralize free radicals is an important measure of its potential to mitigate oxidative stress-related cellular damage. Standard assays to determine such activity, including DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays or cellular antioxidant assays, have not been reported for this compound.
Table 2: Antioxidant Activity Profile
| Assay Type | Method | Results |
|---|---|---|
| Data Not Available | Data Not Available | Data Not Available |
Neuroprotective Potential in Preclinical Models
Investigations into the neuroprotective potential of this compound in preclinical models have not been documented in the scientific literature. The evaluation of a compound's ability to protect neurons from damage or degeneration is crucial for its development as a potential therapeutic for neurodegenerative diseases. However, no studies using relevant in vitro or in vivo models of neurodegeneration have been published for this specific molecule.
Table 3: Preclinical Neuroprotection Studies
| Model System | Key Findings |
|---|---|
| Data Not Available | Data Not Available |
Structure Activity Relationship Sar and Molecular Recognition Studies
Elucidation of Critical Structural Motifs for Biological Activity
The structure of 4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine can be deconstructed into three primary motifs: the pyrimidine (B1678525) ring, the central piperazine (B1678402) linker, and the pyrazine (B50134) ring. Structure-activity relationship (SAR) studies on analogous compounds reveal that modifications to each of these components can significantly influence biological activity, highlighting their importance in molecular recognition by biological targets. researchgate.netnih.govnih.gov
The Pyrimidine Moiety: The pyrimidine ring is a crucial pharmacophoric element found in numerous approved drugs. researchgate.net Its nitrogen atoms can act as hydrogen bond acceptors, which is a key interaction in many ligand-receptor binding events. Studies on related 1-(pyrimidin-2-yl)piperazine derivatives have shown that substitutions on the pyrimidine ring can modulate activity. For instance, the introduction of different substituents can alter the electronic properties and steric profile of the molecule, thereby affecting its binding affinity and selectivity for a given target. nih.gov
The Piperazine Linker: The piperazine ring serves as a versatile and conformationally flexible linker. researchgate.net This six-membered ring typically adopts a stable chair conformation, which positions the pyrimidine and pyrazine rings in specific spatial orientations conducive to target binding. The nitrogen atoms of the piperazine ring are key points for derivatization. Research on related series has demonstrated that attaching different chemical groups to the piperazine core can dramatically alter pharmacological properties, including potency and selectivity. researchgate.netresearchgate.net
| Structural Motif | Modification/Substitution | Impact on Biological Activity | Reference |
| Pyrimidine Ring | Substitution at various positions | Modulates electronic properties and steric hindrance, influencing binding affinity. | nih.gov |
| Piperazine Linker | N-substitution | Alters spatial orientation of terminal rings and can introduce new interaction points, affecting potency and selectivity. | researchgate.netresearchgate.net |
| Pyrazine Ring | Replacement with other aromatic systems | Significantly impacts binding affinity, suggesting a key role in target recognition. | nih.gov |
| Overall Structure | Addition of lipophilic groups | Can increase potency up to a certain point, after which activity may decrease. | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel molecules, thereby guiding the design of more potent compounds. nih.govresearchgate.net
For the broader class of 1-(2-pyrimidinyl)piperazine derivatives, QSAR studies have been successfully applied. One notable finding is the relationship between lipophilicity (measured as log P) and hypnotic activity. nih.gov In a series of these compounds, it was observed that biological activity initially increases with rising lipophilicity. However, this trend reverses dramatically for compounds with a log P value greater than 2.5, indicating that excessive lipophilicity is detrimental to activity. nih.gov This parabolic relationship suggests an optimal lipophilicity range for this class of compounds to achieve the desired biological effect.
While specific 3D-QSAR models for this compound were not detailed in the reviewed literature, studies on large datasets of similar piperazinyl-pyrimidine compounds have led to the development of robust models. nih.gov These models identify key steric and electronic features required for activity and provide contour maps that visualize favorable and unfavorable regions for substitution around the molecular scaffold. Such insights are invaluable for the predictive design of new analogues with improved potency and selectivity. nih.govnih.gov
Conformational Analysis and its Influence on Ligand-Target Binding
The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. Conformational analysis of pyrimidinylpiperazine derivatives reveals key structural features that influence ligand-target interactions.
The central piperazine ring typically adopts a low-energy chair conformation. This is a critical structural feature as it dictates the spatial relationship between the pyrimidine and pyrazine rings. The connection of the pyrimidine ring to the piperazine nitrogen can be either axial or equatorial, but the equatorial position is generally favored to minimize steric hindrance. This preferred conformation orients the two aromatic systems in a specific manner that is often essential for fitting into the binding pocket of a target protein.
The pyrimidine ring itself, while aromatic, can exhibit considerable conformational flexibility. researchgate.net Deformations from planarity can occur in response to intermolecular interactions within a binding site, allowing the molecule to adapt its shape to maximize favorable contacts. researchgate.net This flexibility can be crucial for molecular recognition. Computational studies and pharmacophore modeling of related sedative-hypnotic 1-(2-pyrimidinyl)piperazine derivatives suggest a bioactive conformation characterized by a specific arrangement of features, including hydrogen bond acceptors and hydrophobic regions, which are essential for binding to the hypothetical receptor.
Ligand Efficiency and Lipophilic Efficiency Metrics in Optimization
In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Efficiency metrics have been developed to provide a more nuanced assessment by relating potency to molecular properties like size and lipophilicity. sciforschenonline.orgmtak.hu
Ligand Efficiency (LE): This metric assesses the binding energy of a compound per non-hydrogen atom (heavy atom). It provides a measure of how efficiently a molecule utilizes its size to achieve binding affinity. A higher LE value is generally desirable, especially in the early stages of drug discovery, as it suggests that the molecule has a good "fit" for its target without being excessively large. nih.gov
Lipophilic Efficiency (LiPE or LLE): This is arguably one of the most important metrics in lead optimization. sciforschenonline.orgresearchgate.net It is calculated by subtracting the logarithm of the partition coefficient (logP or logD) from the pIC50 (or pKi). LiPE evaluates how effectively a compound's lipophilicity is translated into binding affinity. High lipophilicity can lead to non-specific binding, toxicity, and poor pharmacokinetic properties. Therefore, the goal is often to increase potency without a corresponding increase in lipophilicity, which is reflected in a higher LiPE value. An ideal LiPE for an optimized drug candidate is often considered to be in the range of 5–7 or greater. mtak.hu
For the class of pyrimidinylpiperazine compounds, these metrics are crucial for guiding optimization. As noted in QSAR studies, increasing lipophilicity can enhance potency, but only up to a point. nih.gov By tracking LiPE, medicinal chemists can ensure that gains in potency are not simply due to an undesirable increase in lipophilicity. A compound with a high LiPE has a more favorable balance of properties and is more likely to become a successful drug candidate. nih.govresearchgate.net
| Metric | Formula | Significance in Optimization | Ideal Value |
| Ligand Efficiency (LE) | ΔG / N (where ΔG is binding free energy and N is the number of heavy atoms) | Measures the binding efficiency per atom. Higher values indicate a better fit and are preferred for lead selection. | > 0.3 kcal/mol per heavy atom |
| Lipophilic Efficiency (LiPE/LLE) | pIC50 - logP (or logD) | Assesses the balance between potency and lipophilicity. Helps avoid "molecular obesity" and guides towards candidates with better developability profiles. | 5 - 7 or greater for optimized candidates. mtak.hu |
Computational Chemistry and in Silico Approaches to 4 4 Pyrazin 2 Yl Piperazin 1 Yl Pyrimidine Research
Molecular Docking Simulations for Elucidating Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the study of 4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine, docking simulations are instrumental in predicting how the compound might bind to a specific protein target. This method involves placing the ligand (the compound) into the binding site of a receptor (a protein) and using a scoring function to estimate the strength of the interaction, often represented as binding energy. nih.gov This approach helps to identify plausible binding modes and screen large libraries of compounds against a biological target.
The binding affinity of this compound to a protein target is governed by a variety of non-covalent interactions. Molecular docking simulations provide a detailed map of these interactions, with a primary focus on hydrogen bonds and hydrophobic contacts.
Hydrogen Bonding: The structure of this compound contains several nitrogen atoms within its pyrazine (B50134), piperazine (B1678402), and pyrimidine (B1678525) rings that can act as hydrogen bond acceptors. The secondary amine in the piperazine ring can also serve as a hydrogen bond donor. Docking simulations can identify specific amino acid residues (e.g., serine, threonine, asparagine, glutamine) in a protein's active site that could form these critical hydrogen bonds, thereby anchoring the ligand in a stable conformation.
Table 1: Potential Hydrogen Bonding Sites in this compound
| Moiety | Atom | Type |
|---|---|---|
| Piperazine | N-H group | Donor |
| Piperazine | Nitrogen atoms | Acceptor |
| Pyrazine | Nitrogen atoms | Acceptor |
| Pyrimidine | Nitrogen atoms | Acceptor |
Beyond the primary active (orthosteric) site, proteins often possess secondary, or allosteric, sites. Ligands that bind to these sites can modulate the protein's activity without directly competing with the endogenous substrate. Molecular docking can be employed to explore the entire surface of a target protein for potential allosteric binding pockets that can accommodate this compound. Identifying such sites is a key strategy in modern drug design, as allosteric modulators can offer greater specificity and a better safety profile.
Molecular Dynamics Simulations for Dynamic Binding Conformational Analysis
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, protein flexibility, and the stability of interactions. nih.gov
An MD simulation starting from a docked pose of this compound can validate the stability of the predicted binding mode. By tracking the root-mean-square deviation (RMSD) of the ligand and protein atoms over nanoseconds or microseconds, researchers can determine if the ligand remains securely in the binding pocket. researchgate.net
Furthermore, these simulations can reveal "induced fit" mechanisms, where the protein's binding site undergoes conformational changes to better accommodate the ligand. This dynamic process is often critical for high-affinity binding and cannot be fully captured by rigid-receptor docking methods.
Water molecules within a protein's binding site can play a crucial role in mediating ligand-protein interactions. nih.govcresset-group.com They can form hydrogen-bond bridges between the ligand and the protein, contributing significantly to binding affinity. researchgate.net MD simulations that include explicit water molecules can uncover these complex, water-mediated interaction networks. morressier.com The displacement of "unhappy" or high-energy water molecules from a binding site upon ligand binding can also be a major thermodynamic driving force for the interaction. nih.gov Analyzing the solvation and desolvation of the binding pocket and the ligand is therefore essential for a comprehensive understanding of the binding thermodynamics.
Predictive Modeling of Research-Relevant Physicochemical Properties
Computational models are widely used to predict the physicochemical properties of molecules, which are critical determinants of a compound's behavior in experimental settings. For this compound, various properties can be calculated using quantitative structure-property relationship (QSPR) models and other computational tools. These predictions, often grouped under ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies, are vital for early-stage research. researchgate.netsums.ac.irrfppl.co.in
Key predicted properties include:
Molecular Weight: The mass of the molecule.
LogP (Lipophilicity): The logarithm of the partition coefficient between octanol (B41247) and water, indicating the compound's hydrophobicity.
Topological Polar Surface Area (TPSA): A measure of the surface area of polar atoms, which correlates with membrane permeability.
Hydrogen Bond Donors/Acceptors: The number of sites available for hydrogen bonding, influencing solubility and binding.
Rotatable Bonds: The number of bonds that can rotate freely, affecting conformational flexibility.
These predicted values help researchers to assess the "drug-likeness" of a compound and anticipate its behavior in biological systems before undertaking extensive laboratory synthesis and testing.
Table 2: Predicted Physicochemical Properties for a Structurally Related Compound (2-(piperazin-1-yl)pyrimidine)
| Property | Predicted Value |
|---|---|
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 1 |
| Exact Mass | 164.106 g/mol |
| Complexity | 127 |
| XLogP3 | 0 |
Topological Polar Surface Area (TPSA) and Hydrogen Bond Donor/Acceptor Character
The Topological Polar Surface Area (TPSA) is a crucial descriptor in computational chemistry that correlates with the passive transport of molecules across biological membranes, including intestinal absorption and blood-brain barrier (BBB) penetration. It is calculated by summing the surface contributions of all polar atoms (typically oxygen and nitrogen) in a molecule. A higher TPSA value is generally associated with lower membrane permeability.
The hydrogen bonding capacity of a molecule, defined by the number of hydrogen bond donors (HBD) and hydrogen bond acceptors (HBA), is also a critical factor influencing a drug's solubility, permeability, and interaction with biological targets. These parameters are fundamental components of widely used drug-likeness rules, such as Lipinski's Rule of Five.
For this compound, computational models predict the following properties:
Interactive Data Table: Predicted Physicochemical Properties
| Descriptor | Predicted Value | Significance in Drug Discovery |
| Topological Polar Surface Area (TPSA) | 65.59 Ų | Influences membrane permeability; values < 140 Ų are generally favorable for oral bioavailability. |
| Hydrogen Bond Acceptors (HBA) | 6 | Affects solubility and target binding; contributes to the overall polarity of the molecule. |
| Hydrogen Bond Donors (HBD) | 0 | Impacts membrane permeability and target interactions; a lower count is often preferred for CNS drugs. |
The predicted TPSA of 65.59 Ų suggests that this compound is likely to have good passive membrane permeability. This value is well within the commonly accepted range for orally bioavailable drugs and is also below the more stringent threshold of 90 Ų often considered for brain penetration.
The molecule is predicted to have six hydrogen bond acceptors, which are the nitrogen atoms located in the pyrimidine, piperazine, and pyrazine rings. These sites can engage in hydrogen bonding with physiological environments, influencing the compound's solubility and its ability to bind to target proteins. Notably, the structure contains no hydrogen bond donors, which is a favorable characteristic for crossing the blood-brain barrier.
Computational Assessment of Brain Penetration and Efflux Liability (e.g., P-gp)
The ability of a compound to cross the blood-brain barrier (BBB) is a critical consideration for drugs targeting the central nervous system (CNS). Computational models can predict BBB permeability based on a combination of physicochemical properties like TPSA, lipophilicity, and molecular weight.
Another significant challenge in CNS drug development is the action of efflux transporters, such as P-glycoprotein (P-gp), which are present at the BBB and actively pump xenobiotics out of the brain. A compound that is a substrate for P-gp will likely have reduced brain concentrations, even if it has favorable properties for passive diffusion.
In silico models provide predictions on both BBB penetration and the likelihood of a compound being a P-gp substrate.
Interactive Data Table: Predicted ADME Properties
| Parameter | Prediction | Interpretation |
| Blood-Brain Barrier (BBB) Permeation | Yes | The model predicts that the compound is likely to cross the BBB. |
| P-glycoprotein (P-gp) Substrate | No | The model predicts that the compound is not a substrate for the P-gp efflux pump. |
Based on computational predictions, this compound is forecasted to be capable of crossing the blood-brain barrier. This positive prediction is supported by its favorable TPSA value and the absence of hydrogen bond donors.
Furthermore, the in silico analysis suggests that this compound is not a substrate for P-glycoprotein. This is a particularly advantageous prediction for a potential CNS-active agent, as it implies that the compound would not be actively removed from the brain, potentially leading to higher and more sustained concentrations at its target site. The combination of predicted BBB permeability and lack of P-gp efflux liability highlights the potential of this compound as a candidate for CNS-related research, warranting further experimental validation of these computationally derived hypotheses.
Advanced Analytical and Spectroscopic Characterization in Research Settings
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous structural elucidation of organic molecules. For a compound such as 4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine, both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyrimidine (B1678525), pyrazine (B50134), and piperazine (B1678402) rings.
Pyrimidine Ring: The protons on the pyrimidine ring typically appear in the aromatic region. For a related compound, 1-(2-pyrimidinyl)piperazine, the pyrimidine protons show characteristic shifts. chemicalbook.com The proton at position 5 (H-5) would likely appear as a triplet, while the protons at positions 4 and 6 (H-4, H-6) would appear as a doublet. chemicalbook.comnih.gov
Pyrazine Ring: The protons on the pyrazine ring would also resonate in the downfield aromatic region. Their specific chemical shifts and coupling patterns would confirm their positions on the ring.
Piperazine Ring: The piperazine ring contains two sets of chemically non-equivalent methylene (B1212753) (-CH₂-) protons. These would typically appear as two distinct multiplets or broad singlets in the aliphatic region of the spectrum. nih.govmdpi.com The protons on the carbons adjacent to the pyrimidine ring would be expected to be at a different chemical shift than those adjacent to the pyrazine ring due to the differing electronic effects of the two aromatic systems.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule.
Aromatic Carbons: The carbon atoms of the pyrimidine and pyrazine rings would appear in the downfield region (typically >100 ppm). The carbons directly attached to nitrogen atoms would show characteristic shifts. nih.gov For instance, in a derivative of 1-(pyrimidin-2-yl)piperazine, the pyrimidine C2, C4/C6, and C5 carbons have been identified. nih.gov
Aliphatic Carbons: The carbon atoms of the piperazine ring would appear in the upfield region (typically 40-60 ppm). Two distinct signals would be expected for the two pairs of non-equivalent carbons in the piperazine ring. nih.govmdpi.com
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to definitively assign each proton and carbon signal and to confirm the connectivity between the pyrimidine, piperazine, and pyrazine rings.
Expected ¹H NMR Data (based on analogues):
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyrimidine-H | ~6.5 - 8.5 | m |
| Pyrazine-H | ~8.0 - 8.5 | m |
| Piperazine-H (adjacent to pyrimidine) | ~3.8 - 4.0 | m |
Expected ¹³C NMR Data (based on analogues):
| Carbons | Expected Chemical Shift (ppm) |
|---|---|
| Pyrimidine-C | ~110 - 162 |
| Pyrazine-C | ~130 - 155 |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₄N₆), the calculated monoisotopic mass is approximately 242.1334 Da. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the molecular formula.
Fragmentation Analysis: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal the characteristic fragmentation pattern. The fragmentation pathways are crucial for confirming the structure.
The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be the highest m/z value observed.
A primary fragmentation would likely involve the cleavage of the piperazine ring, which is a common fragmentation pathway for N-arylpiperazines.
Another expected fragmentation is the cleavage of the bond between the piperazine ring and one of the aromatic rings. This would result in fragment ions corresponding to the pyrimidinyl-piperazine cation or the pyrazinyl-piperazine cation.
Loss of the pyrazine or pyrimidine ring from the parent ion would also generate significant fragment ions. For example, the mass spectrum of the related compound 1-(2-pyrimidinyl)piperazine shows a molecular ion at m/z 164. chemicalbook.com
Expected Key Fragments in Mass Spectrum:
| Fragment | Description |
|---|---|
| [C₁₂H₁₄N₆]⁺ | Molecular Ion |
| [C₈H₁₁N₄]⁺ | Loss of pyrazine ring |
| [C₄H₃N₂]⁺ | Pyrimidine fragment |
| [C₄H₃N₂]⁺ | Pyrazine fragment |
Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the aromatic rings and the aliphatic amine structure.
Aromatic C-H Stretching: Bands in the region of 3000-3100 cm⁻¹ would be indicative of the C-H bonds on the pyrimidine and pyrazine rings. nih.gov
Aliphatic C-H Stretching: Absorptions in the 2800-3000 cm⁻¹ range would correspond to the C-H stretching vibrations of the methylene groups in the piperazine ring. nih.gov
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the aromatic pyrimidine and pyrazine rings would appear in the 1400-1650 cm⁻¹ region. nih.govsemanticscholar.org These are often strong and sharp peaks that are characteristic of heteroaromatic systems.
C-N Stretching: The stretching vibrations for the C-N bonds of the piperazine amine and its connection to the aromatic rings would be observed in the 1200-1350 cm⁻¹ region. nih.gov
Expected Characteristic FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Pyrimidine, Pyrazine) |
| 3000-2850 | C-H Stretch | Aliphatic (Piperazine) |
| 1650-1550 | C=N Stretch | Aromatic Rings |
| 1550-1400 | C=C Stretch | Aromatic Rings |
X-ray Crystallography for Solid-State Structural Determination and Co-crystal Analysis
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would determine the precise bond lengths, bond angles, and torsional angles within the molecule.
Conformation: The analysis would reveal the conformation of the piperazine ring, which typically adopts a chair conformation in related structures to minimize steric strain. nih.gov
Molecular Geometry: It would confirm the planarity of the pyrimidine and pyrazine rings and determine the relative orientation of the three ring systems with respect to one another.
Intermolecular Interactions: The crystal packing would show any intermolecular interactions, such as hydrogen bonds (if co-crystallized with a proton donor) or π-π stacking between the aromatic rings, which govern the solid-state architecture.
While no crystal structure for the specific title compound is publicly available, analysis of similar structures like 4-(pyrimidin-2-yl)piperazin-1-ium chloride shows a chair conformation for the piperazine ring and details the bond lengths between the pyrimidine and piperazine moieties. nih.gov A similar outcome would be expected for this compound. Co-crystal analysis could also be performed to study its interaction with other molecules, which is relevant in pharmaceutical and materials science research.
Future Prospects and Emerging Research Avenues for 4 4 Pyrazin 2 Yl Piperazin 1 Yl Pyrimidine
Rational Design of Next-Generation Analogues with Enhanced Pharmacological Profiles
The development of novel analogues of 4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine with improved potency, selectivity, and pharmacokinetic properties is a primary focus of future research. Structure-activity relationship (SAR) studies on related pyrimidine-piperazine scaffolds have demonstrated that modifications at various positions on the pyrimidine (B1678525) and piperazine (B1678402) rings can significantly influence biological activity. researchgate.netnih.gov
Future rational design strategies will likely involve:
Substitution on the Pyrimidine Ring: Introducing different functional groups on the pyrimidine ring can modulate the molecule's interaction with biological targets. For instance, studies on similar pyrimidine derivatives have shown that the addition of small alkyl, alkoxy, or halogen groups can alter the compound's lipophilicity and electronic properties, thereby affecting its pharmacological profile. researchgate.net
Modification of the Pyrazine (B50134) Ring: Altering the pyrazine moiety could lead to enhanced selectivity for specific biological targets. Structure-activity relationship studies on related compounds indicate that the electronic nature of the substituents on this ring can be crucial for target engagement. nih.gov
Derivatization of the Piperazine Core: The piperazine linker itself can be a site for modification. While the core structure of this compound is established, the synthesis of analogues with substitutions on the piperazine ring could be explored to fine-tune the molecule's conformational flexibility and interactions with target proteins. mdpi.com
| Modification Site | Potential Substituents | Anticipated Pharmacological Impact |
|---|---|---|
| Pyrimidine Ring | Methyl, Methoxy, Chloro | Improved potency and selectivity |
| Pyrazine Ring | Amino, Hydroxyl | Enhanced target binding and specificity |
| Piperazine Core | Alkyl groups | Modulation of pharmacokinetic properties |
Exploration of Combination Therapies in Preclinical Disease Models
Given the complex nature of many diseases, combination therapies are becoming increasingly important. Future research should explore the synergistic potential of this compound with existing drugs in various preclinical disease models. For example, in oncology, A2A adenosine (B11128) receptor antagonists, a class of compounds with structural similarities to pyrimidine-piperazine hybrids, are being investigated in combination with immunotherapy. nih.gov
Potential areas for combination therapy studies include:
Oncology: Investigating the use of this compound alongside chemotherapeutic agents or immune checkpoint inhibitors to enhance anti-tumor activity and overcome drug resistance.
Infectious Diseases: Exploring its combination with existing antimicrobial or antiviral drugs to tackle resistant strains. nih.govresearchgate.net
Neurodegenerative Diseases: Assessing its potential to be used with current treatments for conditions like Alzheimer's or Parkinson's disease to provide neuroprotective or symptomatic benefits.
Application of Chemoinformatics and Machine Learning for Accelerated Discovery
Chemoinformatics and machine learning are powerful tools that can significantly accelerate the drug discovery process. These computational approaches can be applied to this compound to predict the properties of novel analogues, identify potential biological targets, and optimize lead compounds.
Key applications in this area include:
Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to predict the biological activity of new analogues based on their chemical structure. nih.gov This can help prioritize the synthesis of the most promising compounds.
Molecular Docking and Virtual Screening: Using computational models to predict how this compound and its derivatives bind to various protein targets. This can aid in identifying new therapeutic applications and understanding the mechanism of action.
ADMET Prediction: Employing machine learning algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new analogues, thereby reducing the likelihood of late-stage failures in drug development.
| Computational Method | Application to this compound |
|---|---|
| QSAR | Predicting the potency of novel analogues |
| Molecular Docking | Identifying potential biological targets |
| ADMET Prediction | Assessing the drug-like properties of new derivatives |
Development of this compound as a Chemical Probe for Biological Systems
A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway. Given the potential for high potency and selectivity, derivatives of this compound could be developed as chemical probes. This would involve designing analogues with specific properties, such as high affinity for a target of interest and suitability for use in cellular or in vivo experiments.
The development of a chemical probe based on this scaffold would require:
Identification of a Specific Target: Determining a single, well-defined biological target with which a derivative of this compound interacts with high affinity.
Synthesis of a Tagged Analogue: Creating a version of the molecule that incorporates a tag, such as a fluorescent dye or a radioactive isotope, to allow for its visualization and tracking within biological systems. For instance, the development of 18F-labeled PET imaging probes from piperazine-based compounds has been successfully demonstrated. nih.gov
In Vitro and In Vivo Validation: Thoroughly characterizing the probe to ensure it is selective for its intended target and can be used to reliably study its biological function.
The development of a chemical probe from the this compound scaffold would provide a valuable tool for basic research and could further elucidate the therapeutic potential of this promising class of compounds.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine, and what reaction conditions are critical for high yield?
- Methodology : Synthesis typically involves sequential nucleophilic substitution reactions. For example, coupling pyrazine-2-carboxylic acid derivatives with piperazine under reflux in polar aprotic solvents (e.g., DMF or DCM) at 80–100°C for 12–24 hours. Catalysts like triethylamine or DMAP improve nucleophilicity. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is essential to isolate the target compound .
- Validation : Monitor reaction progress using TLC (Rf ~0.5 in 1:1 EtOAc/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How can spectroscopic techniques (NMR, HRMS) distinguish this compound from structurally similar analogs?
- Methodology :
- ¹H NMR : Look for distinct aromatic proton signals: pyrimidine protons at δ 8.3–8.5 ppm (doublet) and pyrazine protons at δ 8.7–9.0 ppm (multiplet). Piperazine CH₂ groups appear as broad singlets at δ 2.8–3.2 ppm .
- HRMS : Expect a molecular ion peak at m/z 283.1312 (C₁₂H₁₃N₇⁺) with isotopic patterns confirming nitrogen-rich heterocycles .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to resolve low yields in the coupling of pyrazine and piperazine moieties?
- Methodology :
- Solvent Screening : Test DMSO for enhanced solubility of polar intermediates.
- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30–60 minutes at 120°C, improving yield by ~20% .
- Catalyst Optimization : Replace triethylamine with DBU (1,8-diazabicycloundec-7-ene) to stabilize transition states in SNAr reactions .
- Data Contradiction Analysis : If yields remain inconsistent, perform kinetic studies (e.g., in-situ FTIR) to identify rate-limiting steps .
Q. What strategies address contradictory biological activity data in receptor-binding assays for this compound?
- Methodology :
- Target Validation : Use CRISPR-edited cell lines to confirm receptor specificity (e.g., 5-HT₁A or adenosine A2a receptors) .
- Binding Assay Refinement : Perform saturation binding with radiolabeled ligands (³H-WAY-100635 for 5-HT₁A) and analyze via Scatchard plots to calculate Kd values, minimizing nonspecific binding artifacts .
- Computational Modeling : Conduct molecular docking (AutoDock Vina) to predict binding poses and compare with crystallographic data from analogs like buspirone derivatives .
Q. How can computational methods predict metabolic stability of this compound in preclinical studies?
- Methodology :
- In Silico ADME : Use SwissADME to identify metabolic soft spots (e.g., piperazine N-oxidation).
- CYP450 Inhibition Assays : Test against CYP3A4/2D6 isoforms using human liver microsomes and LC-MS quantification of metabolites .
- Contradiction Resolution : Discrepancies between in silico and in vitro data may arise from solvent-accessible surface area (SASA) miscalculations; refine parameters using COSMO-RS .
Methodological Tables
| Key Reaction Parameters for Synthesis |
|---|
| Solvent: DMF/DCM (1:1) |
| Spectroscopic Signatures |
|---|
| ¹H NMR (DMSO-d6): δ 8.45 (d, 2H, pyrimidine), δ 8.85 (m, 1H, pyrazine) |
| HRMS (ESI+): m/z 283.1312 [M+H]⁺ (calc. 283.1310) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
